2-(4-Chloro-3-fluorobenzoyl)pyridine

Lipophilicity ADME Drug Design

Researchers designing CNS-penetrant candidates or PROTACs require intermediates with precise halogenation. 2-(4-Chloro-3-fluorobenzoyl)pyridine features 4-chloro-3-fluoro substitution, delivering enhanced lipophilicity (XLogP3=2.6) and 3 H-bond acceptors-vs. 2 in mono-chloro analogs-for stronger target engagement and improved passive permeability. • Dual halogenation ensures metabolic stability and distinct electronic properties. • 97-98% purity minimizes side reactions in multi-step syntheses. • Suitable for fragment-based drug discovery and chemical probe design.

Molecular Formula C12H7ClFNO
Molecular Weight 235.64
CAS No. 1261868-06-7
Cat. No. B2587470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-fluorobenzoyl)pyridine
CAS1261868-06-7
Molecular FormulaC12H7ClFNO
Molecular Weight235.64
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)Cl)F
InChIInChI=1S/C12H7ClFNO/c13-9-5-4-8(7-10(9)14)12(16)11-3-1-2-6-15-11/h1-7H
InChIKeyRQXZEGBYZXEHRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chloro-3-fluorobenzoyl)pyridine: A Dual-Halogenated Pyridine Building Block


2-(4-Chloro-3-fluorobenzoyl)pyridine (CAS 1261868-06-7) is a heterocyclic ketone featuring a pyridine ring linked via a carbonyl group to a 4-chloro-3-fluorophenyl moiety. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, characterized by its dual halogenation pattern that imparts distinct electronic and steric properties [1]. Its molecular framework enables participation in cross-coupling reactions and serves as a scaffold for developing bioactive molecules with enhanced target engagement profiles relative to simpler benzoylpyridine derivatives [2].

2-(4-Chloro-3-fluorobenzoyl)pyridine: Why Mono-Halogenated Analogs Cannot Substitute


In drug discovery and materials science, the substitution pattern on the benzoyl ring critically influences molecular properties. The presence of both chlorine and fluorine atoms on the phenyl ring of 2-(4-Chloro-3-fluorobenzoyl)pyridine confers a unique combination of lipophilicity and electronic characteristics that are not replicated by mono-substituted analogs such as 2-(4-chlorobenzoyl)pyridine or 2-(3-fluorobenzoyl)pyridine [1]. This dual halogenation enhances metabolic stability and can modulate binding interactions with biological targets, making generic replacement with simpler analogs potentially detrimental to assay outcomes or synthetic yields [2].

2-(4-Chloro-3-fluorobenzoyl)pyridine: Quantitative Evidence vs. Mono-Halogenated Analogs


Enhanced Lipophilicity Compared to Mono-Chloro Analog

2-(4-Chloro-3-fluorobenzoyl)pyridine exhibits a higher computed lipophilicity (XLogP3 = 2.6) than the closely related 2-(4-chlorobenzoyl)pyridine (XLogP3 = 2.5) [1][2]. This increased lipophilicity, resulting from the additional fluorine substituent, can enhance membrane permeability and may influence distribution characteristics in biological systems.

Lipophilicity ADME Drug Design

Increased Hydrogen Bond Acceptor Capacity

The target compound possesses three hydrogen bond acceptors (the carbonyl oxygen, the pyridine nitrogen, and the fluorine atom), whereas 2-(4-chlorobenzoyl)pyridine has only two (lacking the fluorine) [1][2]. This additional acceptor site provides enhanced capacity for intermolecular interactions, which can improve binding affinity and specificity in protein-ligand complexes.

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Preserved Topological Polar Surface Area and ADME Profile

Despite the addition of a fluorine atom, 2-(4-Chloro-3-fluorobenzoyl)pyridine maintains a TPSA of 30 Ų, identical to that of 2-(4-chlorobenzoyl)pyridine [1][2]. This value remains well below the common threshold of 140 Ų for oral bioavailability, indicating that the enhanced functionality does not compromise its potential for good absorption.

TPSA Oral Bioavailability ADME

High Commercial Purity from Multiple Vendors

2-(4-Chloro-3-fluorobenzoyl)pyridine is commercially available with specified purities of 97% or 98% , whereas the common analog 2-(3-fluorobenzoyl)pyridine is often supplied at 95% purity . Higher and more consistently specified purity reduces the need for additional purification steps and ensures reproducibility in sensitive reactions.

Chemical Purity Quality Control Procurement

Well-Defined Safety and Handling Profile

The compound is classified with GHS07 hazard pictograms and carries specific H- and P-statements (H302, H315, H319, H335) . This well-defined safety profile, as opposed to uncharacterized or less-well-documented analogs, facilitates straightforward implementation in laboratory safety protocols and ensures compliance with standard operating procedures.

Safety Data Handling Procurement

2-(4-Chloro-3-fluorobenzoyl)pyridine: Optimal R&D Applications


Lead Optimization for CNS and Intracellular Targets

Given its increased lipophilicity (XLogP3 = 2.6) relative to 2-(4-chlorobenzoyl)pyridine [1], this compound is a superior starting point for developing drug candidates where improved passive diffusion across lipid bilayers is desired, such as for central nervous system (CNS) or intracellular protein targets. The additional fluorine atom contributes to this property without altering TPSA.

Structure-Based Drug Design with Enhanced H-Bonding

The presence of three hydrogen bond acceptors (vs. two in the mono-chloro analog) [2] allows for more intricate and potentially stronger interactions within enzyme active sites or receptor binding pockets. This makes the compound particularly valuable in fragment-based drug discovery and rational design efforts where maximizing polar contacts is a priority.

Synthetic Campaigns with High-Purity Building Blocks

With commercially specified purities of 97-98% , this compound minimizes the risk of side reactions and simplifies purification in multi-step syntheses. It is ideal for generating focused libraries for high-throughput screening or for preparing advanced intermediates where impurity carryover could compromise biological assay results.

Chemical Biology Probe Development for Target Validation

The combination of dual halogenation, enhanced lipophilicity, and additional hydrogen bonding capacity [3] makes this scaffold suitable for designing chemical probes (e.g., for photoaffinity labeling or PROTACs) that require a balance of target engagement, cellular permeability, and linker attachment versatility.

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